molecular formula C7H18P2 B14371126 Methylenebis[(propan-2-yl)phosphane] CAS No. 89915-94-6

Methylenebis[(propan-2-yl)phosphane]

Cat. No.: B14371126
CAS No.: 89915-94-6
M. Wt: 164.17 g/mol
InChI Key: ISZIGCUXMJLGMP-UHFFFAOYSA-N
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Description

Methylenebis[(propan-2-yl)phosphane] is a chemical compound that belongs to the class of tertiary phosphines. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . Methylenebis[(propan-2-yl)phosphane] is known for its unique structure, which includes two phosphine groups connected by a methylene bridge, each bonded to an isopropyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylenebis[(propan-2-yl)phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. One common method is the interaction of chlorophosphines with isopropylmagnesium chloride, which results in the formation of the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of methylenebis[(propan-2-yl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methylenebis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methylenebis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methylenebis[(propan-2-yl)phosphane] involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Comparison with Similar Compounds

Methylenebis[(propan-2-yl)phosphane] can be compared with other similar compounds such as:

Uniqueness

Methylenebis[(propan-2-yl)phosphane] is unique due to its specific structure, which includes two isopropyl groups and a methylene bridge. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications .

Properties

CAS No.

89915-94-6

Molecular Formula

C7H18P2

Molecular Weight

164.17 g/mol

IUPAC Name

propan-2-yl(propan-2-ylphosphanylmethyl)phosphane

InChI

InChI=1S/C7H18P2/c1-6(2)8-5-9-7(3)4/h6-9H,5H2,1-4H3

InChI Key

ISZIGCUXMJLGMP-UHFFFAOYSA-N

Canonical SMILES

CC(C)PCPC(C)C

Origin of Product

United States

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